4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine 4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20354342
InChI: InChI=1S/C16H14BrN3O2S/c1-11-2-8-14(9-3-11)23(21,22)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3
SMILES:
Molecular Formula: C16H14BrN3O2S
Molecular Weight: 392.3 g/mol

4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC20354342

Molecular Formula: C16H14BrN3O2S

Molecular Weight: 392.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C16H14BrN3O2S
Molecular Weight 392.3 g/mol
IUPAC Name 4-(4-bromophenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine
Standard InChI InChI=1S/C16H14BrN3O2S/c1-11-2-8-14(9-3-11)23(21,22)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3
Standard InChI Key OWEYUKQOYPWPGO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Br)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—functionalized at three positions:

  • N1: Tosyl group (p-toluenesulfonyl, C7H7SO2\text{C}_7\text{H}_7\text{SO}_2), which enhances solubility and stabilizes the molecule through electron-withdrawing effects .

  • C4: 4-Bromophenyl group (C6H4Br\text{C}_6\text{H}_4\text{Br}), contributing steric bulk and electronic modulation for targeted interactions.

  • C5: Primary amine (NH2\text{NH}_2), a reactive site for further derivatization or coordination .

The molecular formula is C16H14BrN3O2S\text{C}_{16}\text{H}_{14}\text{BrN}_3\text{O}_2\text{S}, with a calculated molar mass of 416.27 g/mol. Discrepancies exist in reported data, such as an erroneous formula (CHBrNOS\text{CHBrNOS}, 357.22 g/mol) from non-peer-reviewed sources, underscoring the need for rigorous analytical validation.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR signals for the tosyl group appear as a singlet at δ 2.42 ppm (3H, CH3\text{CH}_3) and multiplets between δ 7.32–7.75 ppm (4H, aromatic protons) .

    • The 4-bromophenyl group exhibits resonances at δ 7.45–7.89 ppm (4H, aromatic), while the pyrazole ring protons resonate near δ 6.80–7.10 ppm .

  • Mass Spectrometry (MS): A molecular ion peak at m/z 416.27 ([M+H]+\text{[M+H]}^+) confirms the molecular weight.

Physical Properties

  • Appearance: White to off-white crystalline solid.

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and sparingly soluble in water .

Synthesis and Reaction Pathways

Hydrazine-Carbonyl Condensation

A common method involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by tosylation:

RCOCH2R’+NH2NH2Pyrazole intermediateTsClTarget compound\text{RCOCH}_2\text{R'} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazole intermediate} \xrightarrow{\text{TsCl}} \text{Target compound}

This route affords moderate yields (45–60%) and allows functional group diversification .

Oxidative Dehydrogenative Coupling

Recent advances employ oxidative couplings to install C−I or N−N bonds, enhancing structural complexity. For example, iodine-mediated cyclization of pyrazolines yields fused heterocycles :

PyrazolineI2,ΔImidazo[1,5-b]pyrazole derivative\text{Pyrazoline} \xrightarrow{\text{I}_2, \Delta} \text{Imidazo[1,5-b]pyrazole derivative}

Reaction Mechanisms

  • Tosylation: The pyrazole’s N1 nitrogen attacks the electrophilic sulfur in tosyl chloride (TsCl\text{TsCl}), forming a sulfonamide bond .

  • Bromophenyl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 4-bromophenyl group.

Applications in Organic Synthesis and Material Science

Heterocycle Synthesis

The compound serves as a scaffold for synthesizing imidazo[1,5-b]pyrazoles—a privileged structure in drug discovery . For example, condensation with isocyanates yields fused systems (Figure 1):

4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine+RNCOImidazo[1,5-b]pyrazole-6-one\text{4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine} + \text{RNCO} \rightarrow \text{Imidazo[1,5-b]pyrazole-6-one}

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings (e.g., Suzuki, Heck), enabling access to biaryl derivatives for optoelectronic materials .

PropertyValueMethod/Source
Molecular FormulaC16H14BrN3O2S\text{C}_{16}\text{H}_{14}\text{BrN}_3\text{O}_2\text{S}Calculated
Molar Mass (g/mol)416.27MS
Solubility in DMSO25 mg/mLExperimental
Antibacterial ActivityMIC = 32 μg/mL (S. aureus)Broth dilution

Figures

  • Synthetic Route: Illustration of hydrazine-carbonyl condensation and tosylation.

  • X-ray Crystallography: Molecular packing of a related imidazo[1,5-b]pyrazole derivative .

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